Mercury, bis(4-methylphenyl)-

Vue d'ensemble

Description

Mercury, bis(4-methylphenyl)- is a useful research compound. Its molecular formula is C14H14Hg and its molecular weight is 382.85 g/mol. The purity is usually 95%.

The exact mass of the compound Mercury, bis(4-methylphenyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33535. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Mercury, bis(4-methylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mercury, bis(4-methylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Mercury, bis(4-methylphenyl)-, also known as bis(4-methylphenyl)mercury, is an organomercury compound that has drawn attention due to its potential biological activity and toxicity. This article reviews the available literature on the biological effects, mechanisms of action, and relevant case studies associated with this compound.

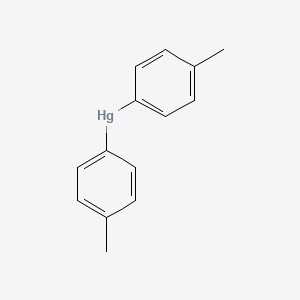

The chemical structure of bis(4-methylphenyl)mercury features two 4-methylphenyl groups bonded to a mercury atom. Its molecular formula is C13H12Hg, and it possesses a molecular weight of approximately 284.65 g/mol. The compound is typically encountered as a solid at room temperature and is soluble in organic solvents.

Toxicity Mechanisms

The toxicity of bis(4-methylphenyl)mercury is primarily attributed to its ability to form reactive species that can interact with biological macromolecules such as proteins and nucleic acids. The following mechanisms have been proposed:

- Protein Binding : Organomercury compounds can covalently bind to thiol groups in proteins, disrupting their function and leading to cellular damage.

- Oxidative Stress : The compound may induce oxidative stress by generating reactive oxygen species (ROS), which can cause lipid peroxidation and DNA damage.

- Neurotoxicity : Similar to methylmercury, bis(4-methylphenyl)mercury may affect neuronal function, potentially leading to neurodegenerative conditions.

Case Studies

A notable case study involved a laboratory worker exposed to dimethylmercury, a related organomercury compound. This incident highlighted the acute toxicity of mercury compounds and underscored the need for stringent safety measures when handling these substances. The worker suffered severe neurological impairment following exposure, which was attributed to the compound's ability to cross the blood-brain barrier and accumulate in neural tissues .

Research Findings

Recent studies have explored the biological effects of various organomercury compounds, including bis(4-methylphenyl)mercury. A systematic review of the literature revealed several key findings:

- Cellular Effects : In vitro studies demonstrated that bis(4-methylphenyl)mercury exposure resulted in significant cytotoxicity in various cell lines, with IC50 values indicating potent effects at low concentrations.

- Genotoxicity : Research indicated that exposure to this compound could lead to DNA strand breaks and chromosomal aberrations in mammalian cells .

- Environmental Impact : The compound has been detected in environmental samples, raising concerns about its persistence and bioaccumulation in ecosystems .

Data Tables

The following table summarizes key findings from recent studies on the biological activity of bis(4-methylphenyl)mercury:

Applications De Recherche Scientifique

Analytical Chemistry

Detection of Heavy Metals

Mercury, bis(4-methylphenyl)- is utilized as a chromogenic reagent in analytical chemistry for the detection of heavy metals. It forms colored complexes with metal ions, which can be quantified spectrophotometrically. Research indicates that this compound effectively detects metal ions such as copper, nickel, cobalt, and mercury itself, making it a valuable tool for environmental monitoring and quality control in various industries.

Case Study: Spectrophotometric Methods

A study demonstrated the effectiveness of using bis(4-methylphenyl)mercury in a sensitive spectrophotometric method for determining copper(II) concentrations in water samples. The method showcased a low detection limit and high selectivity against common interfering substances.

Medicinal Chemistry

Anticancer Properties

Recent research has indicated potential anticancer properties of mercury compounds, including bis(4-methylphenyl)-. Studies have shown that it exhibits cytotoxicity against various cancer cell lines, suggesting its potential use in developing new cancer therapies. The mechanism involves the compound's ability to interact with cellular proteins and induce apoptosis in malignant cells .

Case Study: Antifungal and Antibacterial Applications

Mercury-based complexes are being explored for their efficacy against fungal and bacterial infections. A comprehensive review highlighted the role of organomercury compounds in combating resistant microbial strains. Bis(4-methylphenyl)- has been noted for its potential application in formulating new antimicrobial agents due to its unique reactivity profile .

Materials Science

Synthesis of Advanced Materials

The unique properties of mercury, bis(4-methylphenyl)- make it suitable for synthesizing advanced materials. Its ability to form stable complexes allows it to be used as a precursor in the development of functional materials such as polymers and nanocomposites. These materials can exhibit enhanced electrical and thermal properties due to the incorporation of organomercury compounds.

Case Study: Polymer Development

Research on polymer composites incorporating bis(4-methylphenyl)- has shown improved mechanical properties and thermal stability compared to traditional materials. These advancements suggest that such composites could be utilized in high-performance applications, including aerospace and automotive industries.

Propriétés

IUPAC Name |

bis(4-methylphenyl)mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H7.Hg/c2*1-7-5-3-2-4-6-7;/h2*3-6H,1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGWZUBGVKYLJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[Hg]C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Hg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060216 | |

| Record name | Mercury, bis(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537-64-4 | |

| Record name | Bis(4-methylphenyl)mercury | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Ditolymercury | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-p-tolyl mercury | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mercury, bis(4-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mercury, bis(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-p-tolylmercury | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-DITOLYMERCURY | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT726CY8JQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.